![molecular formula C12H10N2O2S B1454324 2-イミノ-3-(プロプ-2-イン-1-イル)-2,3-ジヒドロベンゾ[d]チアゾール-6-カルボン酸メチル CAS No. 941866-83-7](/img/structure/B1454324.png)

2-イミノ-3-(プロプ-2-イン-1-イル)-2,3-ジヒドロベンゾ[d]チアゾール-6-カルボン酸メチル

説明

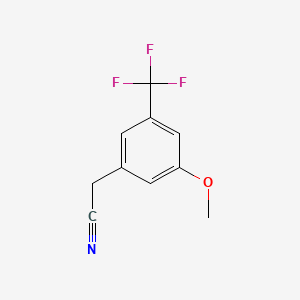

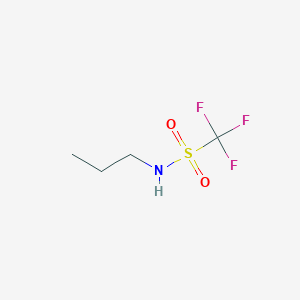

“Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a complex organic compound. It’s part of a class of compounds known as propargyl-containing compounds, which have wide applications in organic synthesis . They are valuable precursors for the synthesis of heterocycles .

Synthesis Analysis

The synthesis of propargyl-containing compounds often involves base- or metal-catalyzed propargylation . The crude product is typically purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .Chemical Reactions Analysis

The terminal alkynes in propargyl-containing compounds can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .科学的研究の応用

コラーゲナーゼ阻害

2-イミノ-3-(プロプ-2-イン-1-イル)-2,3-ジヒドロベンゾ[d]チアゾール-6-カルボン酸メチルと類似の化合物は、コラーゲナーゼを阻害することがわかっている . これは、コラーゲナーゼが組織損傷に関与する関節リウマチなどの疾患の治療に潜在的に使用できる .

免疫調節

これらの化合物は、効果的な免疫調節剤としても知られている . 免疫調節剤は、免疫系を調節または正常化するのを助ける物質です。 これは、免疫応答が過剰または不活発な状態に役立つ可能性がある .

抗癌活性

これらの化合物が抗癌活性を示すことを示唆する証拠がある . これは、新しい癌治療薬の開発に潜在的に活用できる .

抗酸化特性

同様の化合物が抗酸化特性を持っていることが発見された . 抗酸化物質は、フリーラジカルによって引き起こされる細胞損傷を予防または遅らせることができる物質である .

UV光誘起共有結合修飾

アミンリンカーを介してリガンドまたはファーマコフォアに付加されると、このビルディングブロックは、アルキンタグを介してダウンストリームアプリケーションの可能性を秘めた、UV光誘起共有結合修飾を生物学的標的にもたらす .

作用機序

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Thiazole Derivatives

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化学分析

Biochemical Properties

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, the compound’s propargyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as an enzyme inhibitor, which could be useful in drug development and biochemical research.

Cellular Effects

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been shown to exhibit cytotoxic activity against various cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, such as HepG2, LU-1, and Hela cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are critical for cell survival and proliferation . These effects suggest that the compound could be a valuable tool for studying cancer biology and developing anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with biomolecules at the molecular level. The compound’s propargyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, the thiazole ring can interact with various receptors and proteins, modulating their activity and affecting downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its cytotoxic activity over extended periods, although its potency may decrease due to degradation . These findings underscore the importance of optimizing storage conditions and experimental protocols to ensure consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s thiazole ring can be metabolized by thiamine-dependent enzymes, while its propargyl group can undergo oxidative metabolism

Transport and Distribution

The transport and distribution of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions can impact the compound’s pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes

特性

IUPAC Name |

methyl 2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h1,4-5,7,13H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIRBIVJZAKVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1454245.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)